3,3-Bis(thiophen-2-yl)prop-2-enenitrile 3,3-Bis(thiophen-2-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1794736-62-1
VCID: VC6033102
InChI: InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H
SMILES: C1=CSC(=C1)C(=CC#N)C2=CC=CS2
Molecular Formula: C11H7NS2
Molecular Weight: 217.3

3,3-Bis(thiophen-2-yl)prop-2-enenitrile

CAS No.: 1794736-62-1

Cat. No.: VC6033102

Molecular Formula: C11H7NS2

Molecular Weight: 217.3

* For research use only. Not for human or veterinary use.

3,3-Bis(thiophen-2-yl)prop-2-enenitrile - 1794736-62-1

Specification

CAS No. 1794736-62-1
Molecular Formula C11H7NS2
Molecular Weight 217.3
IUPAC Name 3,3-dithiophen-2-ylprop-2-enenitrile
Standard InChI InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H
Standard InChI Key LSOOMEMFKODUCU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=CC#N)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3,3-Bis(thiophen-2-yl)prop-2-enenitrile (CAS No. 1794736-62-1) is a nitrile derivative featuring two thiophen-2-yl groups symmetrically attached to a prop-2-enenitrile backbone . The IUPAC name reflects its substitution pattern, with the nitrile group (-CN) at the terminal position and thiophene rings at both carbons of the propenenitrile chain. The molecular structure is represented as follows:

NC–C(=C–(C4H3S))–C(=C–(C4H3S))\text{NC–C(=C–(C}_4\text{H}_3\text{S))–C(=C–(C}_4\text{H}_3\text{S))}

This conjugated system enables delocalization of π-electrons across the thiophene rings and nitrile group, a feature critical to its reactivity and electronic properties .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC11H7NS2\text{C}_{11}\text{H}_{7}\text{NS}_{2}
Molecular Weight217.3 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Synthetic Methodologies

Microwave-Assisted Knoevenagel Condensation

The most efficient synthesis of 3,3-bis(heteroaryl)prop-2-enenitriles involves a microwave-assisted Knoevenagel condensation between thiophene-2-carbaldehyde and active methylene nitriles . This solvent-free protocol achieves reaction completion within 10–15 seconds, yielding products in 80–90% purity. The general reaction mechanism proceeds as follows:

2 Thiophene-2-carbaldehyde + MalononitrileMW, 500 W3,3-Bis(thiophen-2-yl)prop-2-enenitrile + 2 H2O\text{2 Thiophene-2-carbaldehyde + Malononitrile} \xrightarrow{\text{MW, 500 W}} \text{3,3-Bis(thiophen-2-yl)prop-2-enenitrile + 2 H}_2\text{O}

Key advantages of this method include:

  • Rapid kinetics: Microwave irradiation accelerates reaction rates by enhancing molecular collisions .

  • High atom economy: Minimal byproduct formation due to the elimination of water as the sole byproduct .

  • Scalability: Demonstrated efficacy in gram-scale syntheses without compromising yield .

Table 2: Optimization Parameters for Microwave Synthesis

ParameterOptimal Condition
Power500 W
Time10–15 seconds
SolventSolvent-free
CatalystNot required
Yield80–90%

Alternative Routes and Challenges

Early attempts to synthesize related thienopyrimidinones via condensation with benzylamines faced challenges, including low reactivity and side-product formation . For instance, the reaction of 6-(3-methoxyphenyl)-4H-thieno[3,2-d] oxazin-4-one with 3-methoxybenzylamine failed to produce the desired quinazolinone derivative , underscoring the sensitivity of heterocyclic systems to steric and electronic factors.

Physicochemical Characterization

Spectroscopic Analysis

Structural elucidation of 3,3-bis(thiophen-2-yl)prop-2-enenitrile relies on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A sharp absorption band at 2205 cm1^{-1} confirms the presence of the nitrile group . Thiophene ring vibrations appear at 1486 cm1^{-1} (C=C stretching) and 808 cm1^{-1} (C–S bending) .

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Multiplet signals between δ 7.14–7.67 ppm correspond to thiophene protons, while the vinylic proton resonates as a singlet at δ 7.55 ppm .

    • 13^{13}C NMR: Peaks at δ 117.95 ppm (CN) and 127.02–137.83 ppm (thiophene carbons) validate the structure .

  • Mass Spectrometry (MS): The molecular ion peak at m/z 217.3 ([M+^+]) aligns with the theoretical molecular weight .

Thermal Stability and Phase Behavior

While specific thermal data (e.g., melting point) remain unreported, analogous prop-2-enenitrile derivatives exhibit stability up to 200°C under inert atmospheres . Decomposition pathways typically involve retro-Knoevenagel reactions, releasing hydrogen cyanide and thiophene fragments .

CompoundMIC (µg/mL)Reference DrugMIC (µg/mL)
3,3-Bis(thiophen-2-yl)prop-2-enenitrile3.125Pyrazinamide3.125
Streptomycin6.25Streptomycin6.25
Ciprofloxacin3.125Ciprofloxacin3.125

Material Science Applications

The conjugated thiophene-nitrile framework suggests utility in organic electronics, particularly as:

  • Nonlinear Optical (NLO) Materials: The π-conjugated system enhances hyperpolarizability, making it suitable for frequency doubling devices .

  • Organic Field-Effect Transistors (OFETs): Thiophene derivatives are known for high charge-carrier mobility, a trait exploitable in thin-film transistors .

Recent Advances and Future Directions

Green Chemistry Innovations

Recent efforts focus on replacing traditional solvents with ionic liquids or mechanochemical approaches to improve sustainability . For example, ball-milling techniques reduce energy consumption by 40% compared to microwave synthesis .

Targeted Drug Delivery Systems

Functionalization of the nitrile group with biocompatible polymers (e.g., polyethylene glycol) enhances aqueous solubility and enables controlled release in antitubercular therapies . Preliminary in vivo studies show a 50% reduction in bacterial load in murine models .

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